molecular formula C14H16ClN B107706 2-(4-Phenylphenyl)ethan-1-amine hydrochloride CAS No. 17027-69-9

2-(4-Phenylphenyl)ethan-1-amine hydrochloride

Cat. No. B107706
CAS RN: 17027-69-9
M. Wt: 233.73 g/mol
InChI Key: ITWAKNWMCINLDZ-UHFFFAOYSA-N
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Description

2-(4-Phenylphenyl)ethan-1-amine hydrochloride is a compound that can be associated with a class of organic molecules that contain an amine group attached to a phenyl ring, which in turn is attached to another phenyl ring through an ethane linker. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including amine derivatives and their reactions, are discussed, which can provide insights into the properties and reactivity of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Synthesis Analysis

The synthesis of amine derivatives can involve various strategies, including dehydrative condensation between carboxylic acids and amines, as seen in the synthesis of amidation products catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid[“]. Additionally, the synthesis of 2-(4-azulenyl)ethanamine derivatives through the action of methyleneammonium salts on sodium azulenides provides another method for creating structurally related compounds[“]. These methods highlight the versatility in synthesizing amine-containing compounds, which could be applicable to the synthesis of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of amine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 13C NMR, and 1H NMR[“]. These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. For instance, the presence of substituent groups on the phenyl rings can significantly influence the molecular structure and properties of the compound, as seen in the study of corrosion inhibitors[“].

Chemical Reactions Analysis

Amine derivatives can participate in various chemical reactions. For example, they can act as corrosion inhibitors by forming a protective film on metal surfaces, as demonstrated by the synthesized amine derivatives in the corrosion study[“]. The reactivity of these compounds with formaldehyde or aryl aldehydes can lead to the formation of imines or chalcones, depending on the presence of primary or secondary amines[“]. These reactions showcase the chemical versatility of amine derivatives, which could be extrapolated to understand the reactivity of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives can be influenced by the nature of the substituents on the aromatic rings. For instance, the presence of different substituents such as H, F, CH3, Br, Cl, and CF3 can affect the phase transition temperatures and thermodynamic parameters of polyethers based on these compounds[“]. Similarly, the substitution of OH groups by Cl or CN can increase the inhibition efficiency of amine derivatives used as corrosion inhibitors[“]. These studies suggest that the physical and chemical properties of 2-(4-Phenylphenyl)ethan-1-amine hydrochloride would also be influenced by its molecular structure and the nature of its substituents.

Scientific research applications

Synthesis and Characterization

  • The study of analogs similar to "2-(4-Phenylphenyl)ethan-1-amine hydrochloride" has been focused on understanding their synthesis and structural characterization. For example, research on derivatives like "2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one" (bk-2C-B) has been conducted to confirm its identity through analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This compound is of interest due to its psychoactive potential, suggesting applications in neuroscience research (Power et al., 2015).

Molecular Dynamics and Chemical Properties

  • Investigations into the corrosion inhibition performances of thiazole and thiadiazole derivatives on metals have employed compounds structurally related to "2-(4-Phenylphenyl)ethan-1-amine hydrochloride." These studies utilize density functional theory (DFT) calculations and molecular dynamics simulations to predict inhibition efficiencies, providing insights into the application of similar compounds in materials science (Kaya et al., 2016).

Reactivity and Mechanistic Studies

  • The reactivity of compounds with a similar structural framework to "2-(4-Phenylphenyl)ethan-1-amine hydrochloride" has been explored through studies such as the kinetics and mechanism of reactions with various bases. These studies offer a deep understanding of the chemical behavior of these compounds, which could be useful in designing synthetic routes for pharmaceuticals or other organic molecules (Jarczewski et al., 1986).

Application in Material Science

  • The modification of polymers through condensation reactions with amine compounds, including those structurally related to "2-(4-Phenylphenyl)ethan-1-amine hydrochloride," has been researched. These modifications aim to enhance the properties of polymers for specific applications, such as increasing thermal stability or introducing antibacterial and antifungal activities, highlighting potential uses in medical and materials science (Aly et al., 2015).

properties

IUPAC Name

2-(4-phenylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9H,10-11,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWAKNWMCINLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenyl)ethan-1-amine hydrochloride

CAS RN

17027-69-9
Record name NSC91617
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Record name 2-(4-phenylphenyl)ethan-1-amine hydrochloride
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